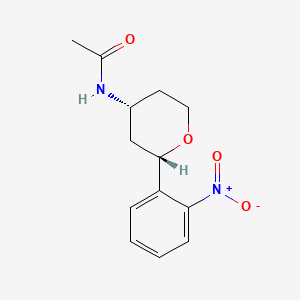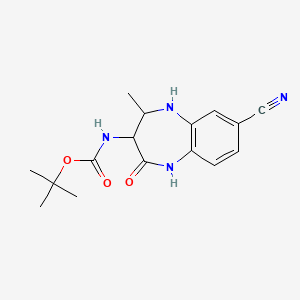
(S,RS)-AHPC-PEG4-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Carboxylic acids, activating agents
Conditions: Acidic or basic conditions, depending on the specific reaction
Industrial Production Methods
Industrial production of (S,RS)-AHPC-PEG4-acid involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve large-scale production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,RS)-AHPC-PEG4-acid typically involves multiple steps, starting with the preparation of the AHPC core structure. This is followed by the attachment of the PEG4 linker and the introduction of the acid functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Commonly used methods include:
-
Step 1: Synthesis of AHPC Core
Reagents: Aryl halides, amines
Conditions: Palladium-catalyzed coupling reactions
-
Step 2: Attachment of PEG4 Linker
Reagents: PEG4 derivatives, coupling agents
Conditions: Mild temperatures, inert atmosphere
Analyse Chemischer Reaktionen
Types of Reactions
(S,RS)-AHPC-PEG4-acid undergoes various chemical reactions, including:
Oxidation: Conversion of the acid functional group to other oxidized forms.
Reduction: Reduction of the aryl halide to form different derivatives.
Substitution: Replacement of functional groups on the AHPC core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S,RS)-AHPC-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studying protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of (S,RS)-AHPC-PEG4-acid involves its interaction with specific molecular targets, such as receptors or enzymes. The PEG4 linker enhances its solubility and bioavailability, allowing it to effectively reach its targets. The acid functional group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-receptor complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AHPC-PEG3-acid: Similar structure but with a shorter PEG linker.
AHPC-PEG5-acid: Similar structure but with a longer PEG linker.
AHPC-PEG4-amine: Similar structure but with an amine functional group instead of an acid.
Uniqueness
(S,RS)-AHPC-PEG4-acid stands out due to its balanced PEG4 linker length, which provides optimal solubility and stability. The acid functional group also offers unique reactivity compared to other functional groups, making it versatile for various applications.
Eigenschaften
Molekularformel |
C34H50N4O10S |
|---|---|
Molekulargewicht |
706.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42) |
InChI-Schlüssel |
WCMFOLDVYYDUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)


![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)

